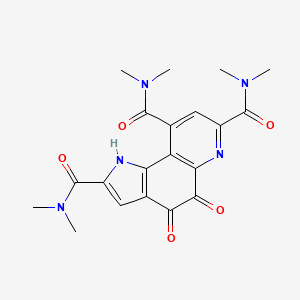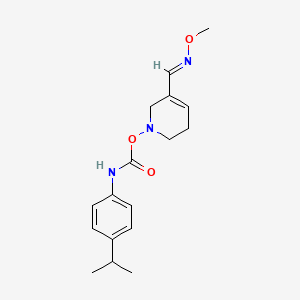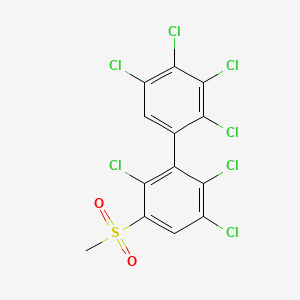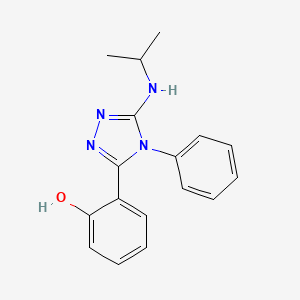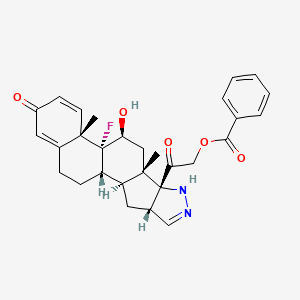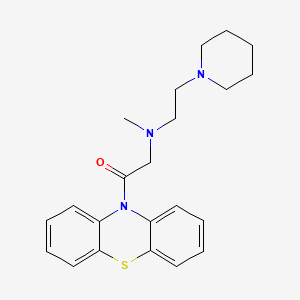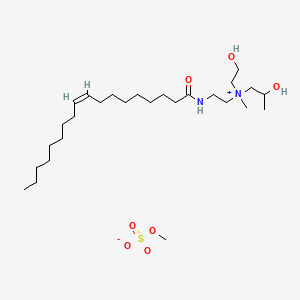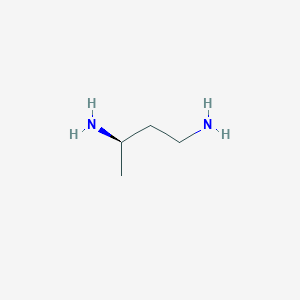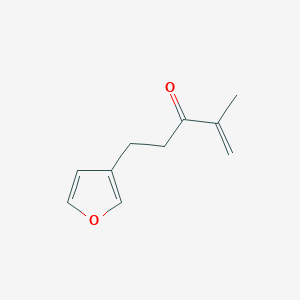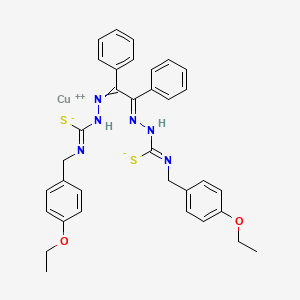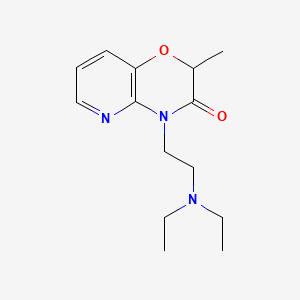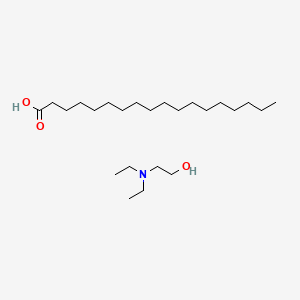
2-(Diethylamino)ethanol;octadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethanol;octadecanoic acid is a compound formed by the combination of 2-(Diethylamino)ethanol and octadecanoic acid.
准备方法
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol is typically synthesized by the reaction of diethylamine with ethylene oxide . The reaction is carried out in an ethanol solution at a controlled temperature range of 35-75°C to obtain the crude product, which is then purified by distillation .
Octadecanoic acid is usually derived from natural sources such as animal fats and vegetable oils through hydrolysis or saponification processes .
Industrial Production Methods
In industrial settings, 2-(Diethylamino)ethanol is produced by continuously feeding ethylene oxide into a solution of diethylamine in ethanol, followed by distillation to remove low-boiling impurities . Octadecanoic acid is produced on a large scale by hydrolyzing triglycerides from animal fats or vegetable oils, followed by purification through crystallization .
化学反应分析
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylaminoacetaldehyde.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Esterification: It reacts with carboxylic acids to form esters.
Octadecanoic acid primarily undergoes:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form stearyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products
Oxidation: N,N-diethylaminoacetaldehyde.
Substitution: Quaternary ammonium salts.
Esterification: Esters of 2-(Diethylamino)ethanol and octadecanoic acid.
科学研究应用
2-(Diethylamino)ethanol;octadecanoic acid has various applications in scientific research:
作用机制
The mechanism of action of 2-(Diethylamino)ethanol involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts that facilitate phase transfer catalysis . Octadecanoic acid acts as a hydrophobic tail in surfactants, reducing surface tension and enhancing emulsification .
相似化合物的比较
Similar Compounds
N-Methyldiethanolamine: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylaminoethanol: Contains two methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups.
Uniqueness
2-(Diethylamino)ethanol;octadecanoic acid is unique due to its combination of a tertiary alkanolamine with a fatty acid, providing both hydrophilic and hydrophobic properties, making it highly effective in applications such as surfactants and phase transfer catalysis .
属性
CAS 编号 |
68929-16-8 |
|---|---|
分子式 |
C18H36O2.C6H15NO C24H51NO3 |
分子量 |
401.7 g/mol |
IUPAC 名称 |
2-(diethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3 |
InChI 键 |
MRJWKJUSWPVRHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


